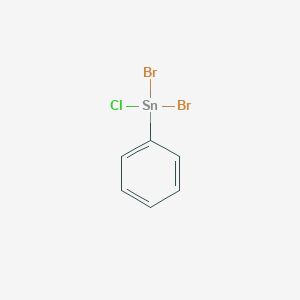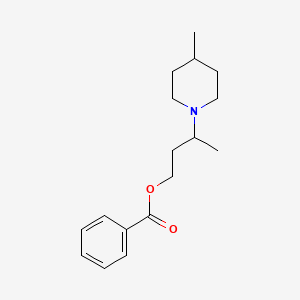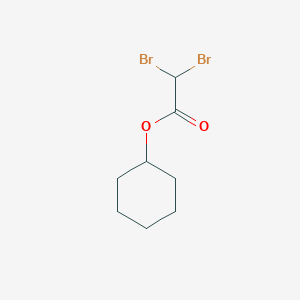![molecular formula C21H37NO4 B14497869 N-[(2-Octyl-3-oxocyclopentyl)acetyl]-L-isoleucine CAS No. 64174-68-1](/img/structure/B14497869.png)
N-[(2-Octyl-3-oxocyclopentyl)acetyl]-L-isoleucine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(2-Octyl-3-oxocyclopentyl)acetyl]-L-isoleucine is a complex organic compound with a unique structure that combines a cyclopentyl ring, an octyl chain, and an isoleucine moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-Octyl-3-oxocyclopentyl)acetyl]-L-isoleucine typically involves multiple steps, starting with the preparation of the cyclopentyl ring and the octyl chain. The key steps include:
Formation of the Cyclopentyl Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Attachment of the Octyl Chain: The octyl chain is introduced through alkylation reactions.
Acetylation of L-Isoleucine: L-isoleucine is acetylated using acetic anhydride or acetyl chloride in the presence of a base like triethylamine.
Coupling Reactions: The final step involves coupling the acetylated L-isoleucine with the cyclopentyl-octyl intermediate using peptide coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to enhance efficiency and reduce waste.
Analyse Chemischer Reaktionen
Types of Reactions
N-[(2-Octyl-3-oxocyclopentyl)acetyl]-L-isoleucine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the acetyl group or the cyclopentyl ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
N-[(2-Octyl-3-oxocyclopentyl)acetyl]-L-isoleucine has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Investigated for its potential role in modulating biological pathways and as a ligand for receptor studies.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of novel materials and as a precursor for the synthesis of complex molecules.
Wirkmechanismus
The mechanism of action of N-[(2-Octyl-3-oxocyclopentyl)acetyl]-L-isoleucine involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-[(2-Octyl-3-oxocyclopentyl)acetyl]-L-leucine
- N-[(2-Octyl-3-oxocyclopentyl)acetyl]-L-valine
- N-[(2-Octyl-3-oxocyclopentyl)acetyl]-L-alanine
Uniqueness
N-[(2-Octyl-3-oxocyclopentyl)acetyl]-L-isoleucine is unique due to its specific combination of structural features, which confer distinct chemical and biological properties. The presence of the octyl chain and the cyclopentyl ring, along with the isoleucine moiety, allows for unique interactions with molecular targets and distinct reactivity patterns compared to similar compounds.
This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Eigenschaften
CAS-Nummer |
64174-68-1 |
|---|---|
Molekularformel |
C21H37NO4 |
Molekulargewicht |
367.5 g/mol |
IUPAC-Name |
(2S,3S)-3-methyl-2-[[2-(2-octyl-3-oxocyclopentyl)acetyl]amino]pentanoic acid |
InChI |
InChI=1S/C21H37NO4/c1-4-6-7-8-9-10-11-17-16(12-13-18(17)23)14-19(24)22-20(21(25)26)15(3)5-2/h15-17,20H,4-14H2,1-3H3,(H,22,24)(H,25,26)/t15-,16?,17?,20-/m0/s1 |
InChI-Schlüssel |
XUDSZZKYTIHKFN-QVUWHDNHSA-N |
Isomerische SMILES |
CCCCCCCCC1C(CCC1=O)CC(=O)N[C@@H]([C@@H](C)CC)C(=O)O |
Kanonische SMILES |
CCCCCCCCC1C(CCC1=O)CC(=O)NC(C(C)CC)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![methyl 2-ethyl-2,5,7,12-tetrahydroxy-6,11-dioxo-4-[3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxy-3,4-dihydro-1H-tetracene-1-carboxylate](/img/structure/B14497789.png)

![[2,6-Dichloro-4-(2,4,4-trimethylpentan-2-yl)phenoxy]acetic acid](/img/structure/B14497802.png)
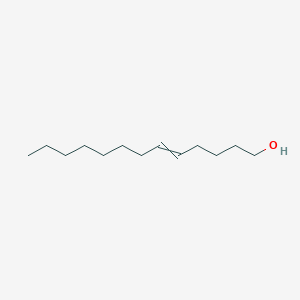
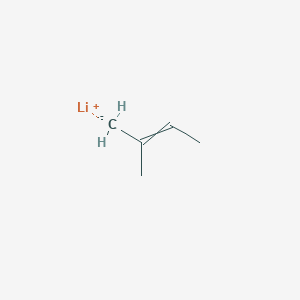
![5-Ethyl-3-[(hexylamino)methylidene]thiophene-2(3H)-thione](/img/structure/B14497810.png)

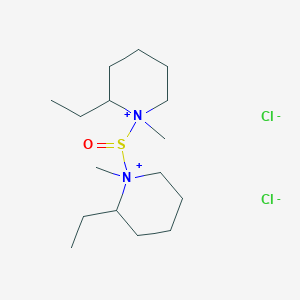
![1,1'-[1,4-Phenylenebis(carbonyl-9H-fluorene-6,3-diyl)]di(ethan-1-one)](/img/structure/B14497823.png)

